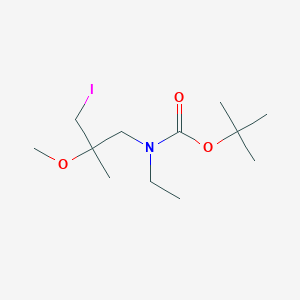

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Description

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, an ethylamine moiety, and a branched propyl chain substituted with iodine, methoxy, and methyl groups. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials. Its iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the Boc group facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula |

C12H24INO3 |

|---|---|

Molecular Weight |

357.23 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate |

InChI |

InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |

InChI Key |

WLFRDMKDGXRCRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Amino ketone or amino alcohol precursors : These are often synthesized or obtained with the desired stereochemistry.

- tert-Butyl carbamate (Boc) protecting group : Used to protect the amine during subsequent reactions.

- Iodinating agents : Such as iodine or N-iodosuccinimide (NIS) for selective iodination.

- Methoxylation reagents : Typically methanol or methoxy-substituted reagents for introducing the methoxy group.

Representative Synthetic Route

Based on analogous compounds and patent literature, the following synthetic route is representative:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Protection of amine | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaOH), toluene, 25°C, 3 h | Conversion of free amine to tert-butyl carbamate | ~68% yield; high diastereomeric purity reported |

| 2. Introduction of iodine | Iodinating agent (e.g., I2 or NIS), solvent (e.g., THF), room temperature | Selective iodination at 3-position of propyl chain | Conditions optimized for regioselectivity |

| 3. Methoxylation | Methanol or methoxy reagent, mild acidic/basic catalyst | Introduction of methoxy group at 2-position | Controlled to avoid side reactions |

| 4. Final purification | Crystallization or chromatography | Isolation of pure tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate | Purity >95% achievable |

Specific Examples from Literature

- A patent (US20230257354A1) describes preparation methods involving carbamate protection and halogenation steps, highlighting the use of mild conditions to preserve functional groups and stereochemistry.

- Ambeed product data for related compounds (CAS 1690488-73-3) confirms the molecular formula C12H24INO3 and molecular weight 357.23, consistent with the target compound, indicating the presence of the iodinated methoxypropyl side chain and Boc protection.

- Analogous carbamate derivatives have been synthesized using sodium borohydride reduction of keto intermediates followed by Boc protection under controlled pH and temperature conditions, yielding high purity crystalline products.

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), toluene, isopropyl alcohol | Solvent choice affects reaction rate and selectivity |

| Temperature | 0–65°C | Mild temperatures preserve stereochemistry |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| pH | Neutral to slightly acidic/basic (pH 3–7) | Critical during Boc protection to avoid side reactions |

| Yield | 56–80% (varies by step) | Optimized by controlling reagent equivalents and temperature |

- The preparation of this compound involves careful orchestration of protection, iodination, and methoxylation steps.

- Carbamate protection using di-tert-butyl dicarbonate under controlled pH and temperature is a reliable method to protect the amine functionality.

- Iodination is typically achieved using mild iodinating agents to avoid over-iodination or decomposition.

- Methoxylation requires controlled conditions to introduce the methoxy group without affecting other sensitive groups.

- Purification by crystallization or chromatography yields high-purity final products.

The synthesis of this compound is well-documented in patent literature and chemical databases, emphasizing mild reaction conditions, selective functional group transformations, and robust protection strategies. The methods yield high-purity compounds suitable for further application in medicinal chemistry or material science. The detailed reaction parameters and yields provide a practical guide for researchers aiming to prepare this compound reliably.

Chemical Reactions Analysis

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl (3-iodopropyl)carbamate

- Structure : Simplistic linear chain with a 3-iodopropyl group and Boc protection.

- Key Differences : Lacks the ethyl, methoxy, and methyl substituents present in the target compound.

- Applications : Used as a building block for alkylation or nucleophilic substitution reactions. Its iodine atom enables radio-labeling or heavy-atom derivatization in crystallography .

- Reactivity : Less steric hindrance compared to the branched target compound, making it more reactive in SN2 reactions.

tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

- Structure: Features a naphthoquinone core linked to the Boc-protected aminopropyl chain.

- Key Differences: Chlorine and conjugated quinone system confer distinct electronic properties and bioactivity (e.g., antimalarial, anticancer) absent in the iodine/methoxy-substituted target compound .

- Crystallography: Exhibits intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) to stabilize crystal packing, a feature less pronounced in the target compound due to its non-planar substituents .

tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate

- Structure : Contains a fluoro-ketone group instead of iodine and methoxy substituents.

- Key Differences : Fluorine’s electronegativity and ketone’s electrophilicity contrast with the iodine’s polarizability and methoxy’s electron-donating effects.

- Reactivity : The ketone enables nucleophilic additions, while the target compound’s iodine supports transition-metal-catalyzed coupling .

Comparative Data Table

Q & A

Q. What synthetic protocols are commonly employed for synthesizing tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate?

The synthesis typically involves multi-step reactions starting with tert-butyl carbamate derivatives. A standard approach includes:

- Step 1: Alkylation of tert-butyl carbamate with a halogenated precursor (e.g., 3-iodo-2-methoxy-2-methylpropyl bromide) under basic conditions (e.g., triethylamine) to introduce the N-ethyl and substituted propyl groups .

- Step 2: Temperature control (0–5°C) to stabilize intermediates and prevent side reactions .

- Purification: Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., dichloromethane or ethyl acetate) critical for yield optimization . Reaction progress is monitored via TLC or LC-MS, and yields typically range from 60–85% depending on reagent stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the carbamate backbone, iodinated propyl group, and methoxy substituents. Chemical shifts for tert-butyl groups (~1.2–1.4 ppm) and methoxy protons (~3.3 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns for iodine (m/z 127) .

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O motifs) .

Q. What safety measures are critical when handling this compound?

Based on analogous carbamates:

- Hazards: Acute toxicity (oral, dermal, inhalation), severe eye irritation, and respiratory sensitization .

- Precautions: Use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- First Aid: Immediate rinsing with water for eye/skin contact; seek medical attention if ingested or inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield?

Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps, while dichloromethane improves carbamate stability .

- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate iodide displacement .

- Temperature Gradients: Lower temperatures (e.g., 0°C) minimize decomposition; gradual warming ensures complete reaction .

- DOE (Design of Experiments): Factorial designs to assess interactions between variables (e.g., base concentration, solvent ratio) .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., ambiguous NMR peaks) are addressed via:

- Complementary Techniques: X-ray crystallography to resolve stereochemical uncertainties (e.g., methoxy group orientation) .

- 2D NMR: COSY and HSQC to assign overlapping proton signals (e.g., methyl groups in the propyl chain) .

- Computational Modeling: DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What is the hydrolysis mechanism of the carbamate group under physiological conditions?

Hydrolysis proceeds via:

- Acidic Conditions: Protonation of the carbonyl oxygen, leading to cleavage of the C–O bond and release of CO₂, tert-butanol, and the amine derivative .

- Basic Conditions: Nucleophilic attack by hydroxide on the carbonyl carbon, forming an intermediate tetrahedral structure before bond cleavage . Kinetic studies (e.g., pH-rate profiling) reveal half-lives ranging from hours (pH 1–2) to days (pH 7.4), critical for drug delivery applications .

Q. How do structural modifications (e.g., iodo vs. fluoro substituents) influence biological activity?

Structure-activity relationship (SAR) studies suggest:

- Iodine Substituents: Enhance electrophilicity and cross-coupling potential (e.g., Suzuki reactions for bioconjugation) but may increase toxicity .

- Methoxy Groups: Improve solubility and membrane permeability due to hydrogen-bonding capacity .

- tert-Butyl Carbamate: Provides steric protection against enzymatic degradation, prolonging half-life . In vitro assays (e.g., enzyme inhibition) and molecular docking are used to validate these effects .

Q. What experimental designs assess enzyme inhibition or anticancer activity?

- Enzyme Inhibition:

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., CDC25 phosphatase inhibition assays) .

- Docking Studies: Molecular dynamics simulations to predict binding affinity to active sites .

- Anticancer Activity:

- Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., leukemia, breast cancer) .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.